molecular formula C8H13NO2 B032232 n-Boc-propargylamine CAS No. 92136-39-5

n-Boc-propargylamine

Cat. No.: B032232
CAS No.: 92136-39-5
M. Wt: 155.19 g/mol
InChI Key: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Boc-propargylamine: is a chemical compound with the molecular formula C8H13NO2 1,1-Dimethylethyl 2-propyn-1-ylcarbamate or 2-Propynylcarbamic acid tert-butyl ester . This compound is widely used in organic synthesis due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    A3 Coupling Reaction: One of the most common methods for synthesizing n-Boc-propargylamine is the A3 coupling reaction, which involves the reaction of an aldehyde, a terminal alkyne, and an amine.

    Metal-Free Methods: There are also metal-free methods for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Additions to Electrophilic Species

N-Boc-propargylamine participates in nucleophilic addition reactions with organomagnesium or organolithium reagents. Key findings include:

  • Reaction with Grignard reagents : Organomagnesium compounds add to in situ-generated N-Boc-imine intermediates derived from N-Boc-aminals, yielding N-Boc-propargylic amines (Table 1) .
  • Role of ZnCl₂ : Addition of ZnCl₂ suppresses undesired reduction of intermediates, improving yields in reactions with isopropylmagnesium chloride .

Table 1: Addition of Grignard Reagents to N-Boc-Aminals

Grignard ReagentR GroupYield (%)
BuMgClBu78
PhMgBrPh82
TMSCH₂MgClTMS85

Pauson-Khand (PK) Cycloaddition

This compound serves as an alkyne component in PK reactions to synthesize 4,5-disubstituted cyclopentenones (Figure 1) :

  • Substrates : Norbornadiene and this compound.
  • Conditions : Catalyzed by Co₂(CO)₈ under CO atmosphere.
  • Outcome : Cyclopentenones with a masked leaving group (Boc), enabling further functionalization.

Figure 1: PK Reaction Pathway

text
Norbornadiene + this compound → Cyclopentenone adduct → Deprotection → Functionalized cyclopentenone

Table 2: PK Reaction Yields

AlkyneCyclopentenone ProductYield (%)
This compound4,5-Disubstituted70–85

Oxidation to N-Boc-Ketimines

Manganese dioxide (MnO₂) oxidizes this compound derivatives to N-Boc-ketimines, which are precursors to quaternary propargylamines :

  • Mechanism : Propargylic C-H bond oxidation forms ketimines.
  • Follow-up Reactions : Ketimines react with organolithium reagents (e.g., MeLi) to install quaternary centers.

Equation :
N Boc propargylamineMnO2N Boc ketimineR LiQuaternary propargylamine\text{N Boc propargylamine}\xrightarrow{\text{MnO}_2}\text{N Boc ketimine}\xrightarrow{\text{R Li}}\text{Quaternary propargylamine}

Cyclization to Heterocycles

The alkyne and amine moieties enable diverse cyclization pathways:

Cross-Coupling Reactions

This compound participates in Sonogashira couplings to install aryl/alkynyl groups :

  • Example : Reaction with 3-iodobenzylamine under Pd/Cu catalysis yields orthogonally protected diamino precursors.
  • Conditions : Pd(PPh₃)₄, CuI, Et₃N in DMF (70–85% yields) .

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions (e.g., TFA) to liberate free propargylamine, enabling further alkylation or acylation :

  • Deprotection :
    N Boc propargylamineTFAPropargylamine\text{N Boc propargylamine}\xrightarrow{\text{TFA}}\text{Propargylamine}
  • Applications : Used in synthesizing β-glucan analogs and kinase inhibitors .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Propargylamines

Propargylamines are crucial intermediates in the synthesis of various biologically active compounds. n-Boc-propargylamine can be utilized as a precursor for synthesizing propargylamine derivatives through several methods, including:

  • A3 Coupling Reactions : This method involves the reaction of aldehydes, amines, and alkynes to form propargylamines efficiently. Recent studies have demonstrated that heterogeneous copper-catalyzed A3 coupling reactions can yield propargylamines with high selectivity and efficiency .
  • C-H Functionalization : The C-H activation of alkynes allows for the direct functionalization of this compound, leading to a variety of substituted propargylamines that can serve as precursors for further transformations .

2.2 Synthesis of Heterocycles

This compound is also employed in synthesizing various heterocycles, which are essential in medicinal chemistry:

  • Cyclopentenones : The Pauson–Khand reaction using this compound has been explored to synthesize 4,5-disubstituted cyclopentenones, which have potential applications as therapeutic agents .
  • Triazolobenzylidene-thiazolopyrimidines : These compounds act as CDC25 phosphatase inhibitors and are synthesized using this compound as a starting material . This highlights its role in developing targeted cancer therapies.

Medicinal Chemistry Applications

This compound has been identified as a key intermediate in synthesizing compounds with neuroprotective properties. Specifically, derivatives such as rasagiline and selegiline are known for their therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s disease . These compounds function by inhibiting monoamine oxidase B (MAO-B), thereby increasing dopamine levels in the brain.

Case Studies

Case Study 1: Synthesis of Anti-Cancer Agents

Research has illustrated the use of this compound in synthesizing novel anti-cancer agents through multi-step synthetic pathways. For instance, derivatives have been designed to target specific signaling pathways involved in cancer progression, demonstrating the compound's versatility and importance in drug discovery .

Case Study 2: Development of Antiviral Compounds

Another notable application is its role in developing antiviral agents targeting various viruses such as HIV and influenza. The structural modifications facilitated by this compound allow for the creation of compounds that exhibit enhanced antiviral activity while maintaining low toxicity profiles .

Tables

Application AreaSpecific Uses
Organic SynthesisPropargylamines, Heterocycles
Medicinal ChemistryNeuroprotective agents (e.g., rasagiline)
Antiviral CompoundsTargeting HIV, Influenza
Cancer TherapeuticsCDC25 phosphatase inhibitors

Mechanism of Action

The mechanism of action of n-Boc-propargylamine involves its reactivity as a propargylamine derivative. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The compound’s ability to inhibit CDC25 phosphatase is due to its interaction with the enzyme’s active site, blocking its activity and affecting cell cycle progression .

Comparison with Similar Compounds

    Propargylamine: A simpler derivative without the Boc protecting group.

    Dipropargylamine: Contains two propargyl groups.

    Propargylamine hydrochloride: The hydrochloride salt form of propargylamine.

Uniqueness: n-Boc-propargylamine is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in various synthetic applications. This protecting group can be selectively removed under mild conditions, making the compound versatile for use in multi-step synthesis .

Biological Activity

n-Boc-propargylamine, a derivative of propargylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as a chemical probe in research.

  • Chemical Name : N-(tert-Butoxycarbonyl)propargylamine
  • CAS Number : 92136-39-5
  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.2 g/mol

This compound exhibits biological activity primarily through its interactions with various enzymes, particularly monoamine oxidase (MAO) and acetylcholinesterase (AChE). The propargyl group allows for irreversible binding to the flavin-adenine dinucleotide (FAD) cofactor of MAO, which is crucial for the degradation of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD).

Biological Activities

  • Cholinesterase Inhibition :
    • This compound has been shown to inhibit AChE, which is significant for enhancing cholinergic neurotransmission in AD. In vitro studies demonstrate that compounds derived from this compound exhibit micromolar inhibitory activity against human AChE (IC50_{50} = 2.63 ± 0.57 μM) .
  • Monoamine Oxidase Inhibition :
    • The compound also shows potential as an MAO inhibitor, although specific derivatives may vary in potency. For instance, certain n-propargyl derivatives have been evaluated for their ability to inhibit MAO-B activity, which is linked to neuroprotective effects .
  • Antioxidant Properties :
    • This compound has demonstrated radical-scavenging capacity comparable to known antioxidants like resveratrol, suggesting its potential utility in mitigating oxidative stress associated with neurodegeneration .
  • Neuroprotective Effects :
    • The ability of this compound to chelate metal ions, such as copper(II), which are implicated in amyloid pathology, further supports its role as a neuroprotective agent .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget EnzymeIC50_{50} (μM)Activity Description
This compoundAChE2.63 ± 0.57Potent inhibitor, enhances cholinergic activity
Derivative 4MAO-BVariesPotential neuroprotective effects
Derivative 3AChE6.58 ± 0.27Moderate inhibitor
Derivative 6AChE7.20 ± 0.54Moderate inhibitor

Case Study: Alzheimer’s Disease

In a study exploring novel compounds for AD treatment, derivatives of this compound were synthesized and evaluated for their ability to inhibit cholinesterases and modulate oxidative stress markers. Compound 4 was identified as a lead candidate due to its dual action on both AChE inhibition and antioxidant activity .

Properties

IUPAC Name

tert-butyl N-prop-2-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYCWLYGXGJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454171
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92136-39-5
Record name n-boc-propargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)propargylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of propargylamine (1 g, 18 mmol) in DCM (10 mL) was treated with (BOC)2O (4.0 g, 18 mmol) at rt for 3 h. Evaporation gave the title compound as an oil. 1H NMR (CDCl3) δ 4.80 (s, 1H), 3.93 (s, 2H), 2.23 (t, 1H), 1.47 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.